ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the exact compound is not directly mentioned in the provided papers, similar compounds with pyrazole and pyridazine moieties have been synthesized and studied for various properties, including their potential as antirheumatic agents and their antioxidant properties .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . This method typically includes a Knoevenagel condensation followed by a cyclocondensation reaction. Similar synthetic routes may be applicable to the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the confirmation of the synthesized compound's identity.
Chemical Reactions Analysis
Pyrazole derivatives can react with various reagents to form a wide array of products. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . The compound of interest may similarly undergo reactions with nucleophiles or other reagents to form new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and π-π stacking interactions can stabilize the crystal structure of these compounds . Additionally, the electronic properties such as HOMO/LUMO energies and molecular electrostatic potential (MEP) can be calculated using DFT methods to predict reactivity and interaction with biological targets . The antioxidant properties of these compounds can be evaluated using assays like DPPH and hydroxyl radical scavenging methods .
Scientific Research Applications
Heterocyclic Compound Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized as precursors for synthesizing various polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This approach highlights the potential of using complex ethyl compounds for creating new heterocyclic structures with diverse applications in chemical synthesis and potentially in materials science (Mohareb et al., 2004).
Antimicrobial Compound Development
Research into novel heterocyclic compounds containing a sulfonamido moiety aims at synthesizing new antibacterial agents. These efforts involve reacting precursors with various active methylene compounds to produce derivatives with potential antibacterial properties (Azab et al., 2013). Such research underscores the application of ethyl compounds in developing new antimicrobial agents.
Agricultural Chemistry
Pyrazinamide and its derivatives have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana, demonstrating the potential of such compounds in regulating plant metabolism and ethylene biosynthesis. This has implications for agricultural practices, particularly in reducing postharvest loss by delaying the ripening of fruits and senescence of flowers (Sun et al., 2017).
Fluorescent Compounds for Optical Applications
A series of fluorescent compounds based on the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized, indicating the role of ethyl compounds in the development of materials with specific optical properties. These compounds have potential applications in bioimaging and as molecular probes, highlighting the intersection of organic synthesis and materials science (Zheng et al., 2011).
Colorimetric Chemosensors
New colorimetric chemosensors have been developed using ethyl compounds for the naked-eye recognition of metal ions such as Cu2+, Zn2+, and Co2+. These sensors, based on hybrid hydrazo/azo dye chromophoric systems, demonstrate the application of ethyl compounds in analytical chemistry for detecting and quantifying metal ions (Aysha et al., 2021).
properties
IUPAC Name |
ethyl 2-[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-4-34-25(33)20-17-11-8-12-19(17)35-23(20)27-22(31)15(3)29-24(32)21-18(14(2)28-29)13-26-30(21)16-9-6-5-7-10-16/h5-7,9-10,13,15H,4,8,11-12H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAJIDUKCIEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)N3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.